Product packaging for 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid(Cat. No.:CAS No. 325732-21-6)

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2670005
CAS No.: 325732-21-6
M. Wt: 311.74
InChI Key: LLFIQYXNGCVXBN-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)sulfamoyl]benzoic acid (CAS 325732-21-6) is a high-purity chemical compound supplied with a minimum purity of ≥95% and is intended for research applications only . This benzoic acid derivative is characterized by the molecular formula C13H10ClNO4S and a molecular weight of 311.74 g/mol . It belongs to a class of compounds known as sulfamoyl benzoic acids (SBAs), which have been identified in scientific studies as potent and specific agonists for the Lysophosphatidic Acid receptor 2 (LPA2), a G-protein-coupled receptor (GPCR) . LPA2 activation is known to mediate antiapoptotic effects and promote cell survival, making this receptor a target for investigating cytoprotective strategies, for instance, in models of radiation-induced damage . The compound's structure, featuring both sulfonamide and carboxylic acid functional groups, is typical of molecules that exhibit a range of bioactivities and are of significant interest in medicinal chemistry . Researchers can utilize this compound as a critical tool in pharmacological studies to elucidate LPA2 signaling pathways and explore potential therapeutic applications. Proper storage conditions are sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only, is not for diagnostic or therapeutic use, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO4S B2670005 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 325732-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFIQYXNGCVXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325732-21-6
Record name 3-[(2-chlorophenyl)sulfamoyl]benzoic acid
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Synthetic Strategies and Methodologies for 3 2 Chlorophenyl Sulfamoyl Benzoic Acid and Its Derivatives

Established Reaction Pathways for Sulfonamide Formation in Organic Synthesis

The construction of the sulfonamide bond (–SO₂NH–) is the cornerstone for synthesizing the target compound and its derivatives. Two principal retrosynthetic disconnections guide the synthetic design: one at the S-N bond and the other at the aryl-S bond.

A traditional and widely employed method for preparing aromatic sulfonamides involves a two-step sequence starting with the chlorosulfonation of an aromatic ring, followed by amination. nih.gov

The synthesis of 3-[(2-chlorophenyl)sulfamoyl]benzoic acid via this pathway begins with the electrophilic substitution of benzoic acid using chlorosulfonic acid (ClSO₃H). This reaction typically introduces the chlorosulfonyl group (–SO₂Cl) at the meta-position due to the deactivating, meta-directing nature of the carboxylic acid group.

Step 1: Chlorosulfonation of Benzoic Acid Benzoic acid is treated with an excess of chlorosulfonic acid, often at elevated temperatures, to yield 3-(chlorosulfonyl)benzoic acid.

Reaction: C₆H₅COOH + 2 ClSO₃H → 3-(ClSO₂)C₆H₄COOH + H₂SO₄ + HCl

Step 2: Amination of the Sulfonyl Chloride The resulting 3-(chlorosulfonyl)benzoic acid, a reactive intermediate, is then condensed with 2-chloroaniline (B154045) in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. This nucleophilic substitution reaction forms the desired sulfonamide bond. ijarsct.co.in

Reaction: 3-(ClSO₂)C₆H₄COOH + H₂N-C₆H₄-2-Cl → 3-[(2-ClC₆H₄)NHSO₂]C₆H₄COOH + HCl

This classical approach is effective but can be limited by the harsh, strongly acidic conditions of the chlorosulfonation step, which may not be compatible with sensitive functional groups. nih.gov A similar strategy has been documented for the synthesis of related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid, where 2,4-dichlorobenzoic acid is the starting material. google.comgoogle.com

More recent innovations in organic synthesis have provided alternative routes that avoid harsh reagents like chlorosulfonic acid. One such strategy re-envisions the bond formation, creating sulfonamides directly from carboxylic acids and amines, which are common partners in traditional amide synthesis. acs.orgnih.gov

A notable modern approach involves a copper-catalyzed decarboxylative chlorosulfonylation. acs.orgnih.govprinceton.edu This method allows for the conversion of an aromatic carboxylic acid into a sulfonyl chloride intermediate in a one-pot fashion, which is then aminated.

Methodology Overview:

Activation and Decarboxylation: An aromatic carboxylic acid is converted into an aryl radical via a copper ligand-to-metal charge transfer (LMCT) process under photoredox conditions.

Sulfonylation: The aryl radical is trapped by sulfur dioxide (SO₂), forming an aryl sulfonyl radical.

Chlorination: The sulfonyl radical reacts with a chlorine source (e.g., 1,3-dichloro-5,5-dimethylhydantoin) to form the aryl sulfonyl chloride.

Amination: An amine is added to the same reaction vessel to form the final sulfonamide product.

This process is advantageous as it starts from readily available carboxylic acids and amines, requires no pre-functionalization, and proceeds under milder conditions than classical chlorosulfonation. acs.orgnih.gov While direct amide bond formation typically refers to the R-C(=O)-NH-R' linkage formed using coupling reagents like DCC or TBTU, these novel methods adapt the logic of coupling two versatile partners (acids and amines) to construct the sulfonamide bioisostere. numberanalytics.com

Targeted Synthetic Approaches for this compound Analogues

The development of analogues of this compound is crucial for optimizing biological activity. Synthetic strategies are designed to allow for modular and systematic modifications at three key regions of the molecule: the benzoic acid moiety, the sulfamoyl linker, and the 2-chlorophenyl ring.

Alterations to the benzoic acid portion of the molecule can be achieved by either selecting a different starting material or by chemically modifying the carboxylic acid group post-synthesis.

Varying the Starting Material: A diverse library of analogues can be generated by applying the synthetic pathways described in section 2.1 to a range of substituted benzoic acids. For example, starting with 4-fluorobenzoic acid would lead to 3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acid. ontosight.ai This approach allows for the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzoic acid ring to probe their effect on the compound's properties.

Post-Synthetic Modification: The carboxylic acid functional group is a versatile handle for further derivatization. Standard organic transformations can be employed to create a variety of analogues.

Derivative TypeSynthetic Method
Esters Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base.
Amides Activation of the carboxylic acid with a coupling reagent (e.g., SOCl₂, HATU) followed by reaction with a primary or secondary amine.
Bioisosteres Replacement of the carboxylic acid with other acidic functional groups like tetrazoles, which often requires a multi-step synthesis starting from a corresponding nitrile intermediate.

These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and target binding affinity. nih.gov

The sulfamoyl group (–SO₂NH–) itself offers opportunities for derivatization, primarily at the nitrogen atom. ebi.ac.uk This allows for the synthesis of N-substituted analogues, which can significantly alter the compound's steric and electronic profile.

The most common derivatization is N-alkylation or N-arylation. This is typically achieved by treating the parent sulfonamide, this compound (or its ester form), with an electrophile in the presence of a base. The sulfonamide proton is acidic and can be removed by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate a nucleophilic sulfonamidate anion, which then reacts with an alkyl or aryl halide. researchgate.net

General Reaction Scheme: R-SO₂NH-R' + Base → [R-SO₂N⁻-R'] [R-SO₂N⁻-R'] + R''-X → R-SO₂N(R'')-R' + X⁻

This strategy has been used to synthesize libraries of N-substituted sulfamoylbenzoic acid derivatives to improve enzyme inhibitory potency. researchgate.net

Modification of the 2-chlorophenyl group is most efficiently accomplished by varying the amine component used in the synthesis. The condensation reaction between 3-(chlorosulfonyl)benzoic acid and an amine (as described in 2.1.1) is highly versatile. By replacing 2-chloroaniline with other commercially available or synthetically accessible anilines, a wide array of analogues can be readily prepared. ijarsct.co.in

Aniline (B41778) ReactantResulting Product Name
Aniline3-(Phenylsulfamoyl)benzoic acid
2-Fluoroaniline3-[(2-Fluorophenyl)sulfamoyl]benzoic acid
2-Methylaniline3-[(2-Methylphenyl)sulfamoyl]benzoic acid
2,6-Dichloroaniline3-[(2,6-Dichlorophenyl)sulfamoyl]benzoic acid
2-Methoxyaniline3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

This strategy is a cornerstone of analogue synthesis in drug discovery, enabling fine-tuning of interactions with biological targets. mdpi.com

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of sulfamoyl benzoic acid derivatives is continuously evolving, with modern techniques focusing on improving reaction efficiency, reducing environmental impact, and accessing novel structural analogues. Microwave-assisted synthesis and considerations for chirality are at the forefront of these advancements.

Application of Microwave-Assisted Synthesis in Sulfamoyl Compound Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced side-product formation compared to conventional heating methods. ijprdjournal.com This technology has been successfully applied to the synthesis of amides and sulfonamides, which are key structural components of the target molecule. amazonaws.comnih.gov

The direct amidation of carboxylic acids with amines and the synthesis of sulfonamides from sulfonic acids can be significantly expedited under microwave irradiation. amazonaws.comnih.gov For instance, the synthesis of various sulfonamides has been achieved in high yields by reacting sulfonic acids and amines under microwave conditions, often without the need for a solvent. amazonaws.com This approach offers a greener alternative to traditional methods that may require harsh conditions or prolonged reaction times. ijprdjournal.com The uniform and rapid heating provided by microwaves ensures precise temperature control, which can be critical for sensitive substrates. ijprdjournal.com In the context of this compound derivatives, microwave-assisted coupling of a suitably substituted benzoic acid with an amine or a sulfonyl chloride with an aniline derivative could offer a more efficient synthetic route. nih.govnih.gov

Key Advantages of Microwave-Assisted Synthesis:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. ijprdjournal.com

Increased Yields: Improved reaction kinetics can lead to higher conversion of reactants to the desired product.

Enhanced Purity: The reduction in reaction time can minimize the formation of by-products.

Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than conventional oil baths. nih.gov

Green Chemistry: Shorter reaction times and the potential for solvent-free reactions align with the principles of green chemistry. ijprdjournal.com

Considerations for Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the development of chiral analogues is a significant area of interest, particularly as chirality is a critical factor in the activity of many pharmaceutical compounds. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For the sulfamoyl benzoic acid scaffold, chirality could be introduced at the sulfur atom (creating a sulfoximine (B86345) or related chiral S(VI) center) or at a substituent on the aromatic rings.

Modern methods for the stereoselective synthesis of chiral sulfur compounds have become increasingly sophisticated. nih.govacs.org Key strategies include:

Asymmetric Oxidation: The stereoselective oxidation of prochiral sulfides to chiral sulfoxides is a well-established method. This approach often utilizes chiral titanium complexes or other asymmetric catalysts to control the stereochemical outcome. researchgate.net

Chiral Auxiliaries: Using a chiral auxiliary, such as menthol, allows for the diastereoselective preparation of sulfinates. These diastereomers can be separated and then converted into enantiomerically pure sulfoxides or other chiral sulfinyl derivatives. nih.govresearchgate.net

Kinetic Resolution: Racemic mixtures of sulfinyl compounds can be resolved through reactions with chiral reagents that selectively react with one enantiomer, allowing the other to be isolated in an enriched form. researchgate.net

Catalytic Asymmetric Synthesis: The direct enantioselective synthesis of sulfinamides and other chiral sulfur compounds using chiral catalysts is an area of active research, offering a more direct route to these valuable molecules. bohrium.com

These methodologies provide a framework for the potential synthesis of chiral analogues of this compound, enabling the exploration of stereochemistry on biological activity.

Characterization Methodologies for Structural Elucidation of Synthesized Compounds

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary information essential for complete characterization.

Spectroscopic Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the carboxylic acid proton, and the sulfonamide N-H proton.

Aromatic Protons: The seven protons on the two benzene (B151609) rings would typically appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. rsc.orgrsc.org The specific chemical shifts and coupling patterns would depend on the electronic effects and relative positions of the substituents (chloro, sulfamoyl, and carboxyl groups).

Carboxylic Acid Proton: The acidic proton of the -COOH group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm, and its position can be concentration-dependent. rsc.orggoogle.com

Sulfonamide Proton: The N-H proton of the sulfonamide group (-SO₂NH-) would likely appear as a singlet, also in the downfield region, potentially around δ 10.0 ppm. google.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carboxylic Carbonyl Carbon: The carbon of the C=O group is characteristically found far downfield, typically in the range of δ 165-175 ppm. rsc.org

Aromatic Carbons: The twelve carbons of the two aromatic rings would produce a series of signals between δ 115 and 145 ppm. rsc.orgrsc.org The carbons directly attached to electronegative atoms or groups (like chlorine and the sulfamoyl group) would be shifted accordingly.

Table 1. Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Functional GroupNucleusExpected Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid¹H> 12.0Broad Singlet
Sulfonamide (N-H)¹H~10.0Singlet
Aromatic Rings¹H7.0 - 8.5Multiplets
Carboxylic Carbonyl¹³C165 - 175-
Aromatic Rings¹³C115 - 145-

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

N-H Stretch (Sulfonamide): A sharp to moderately broad peak around 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group. researchgate.net

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

S=O Stretch (Sulfonamide): Sulfonamides exhibit two characteristic strong stretching bands for the S=O group. The asymmetric stretch appears around 1315-1350 cm⁻¹ and the symmetric stretch is found near 1145-1190 cm⁻¹. researchgate.net

C=C Stretch (Aromatic): Several peaks of varying intensity are typically observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

Table 2. Key IR Absorption Frequencies for this compound.
Functional Group / BondVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfonamide (N-H)Stretch3200 - 3400Medium
Carboxylic Acid (O-H)Stretch2500 - 3300Broad, Strong
Carboxylic Acid (C=O)Stretch1680 - 1710Strong
Aromatic (C=C)Stretch1450 - 1600Medium to Weak
Sulfonamide (S=O)Asymmetric Stretch1315 - 1350Strong
Sulfonamide (S=O)Symmetric Stretch1145 - 1190Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.

For this compound (C₁₃H₁₀ClNO₄S), the monoisotopic mass is approximately 311.00 Da. uni.lu In a typical mass spectrum, one would expect to observe:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule, which would appear at an m/z value of approximately 311. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 313 with about one-third the intensity of the M⁺ peak would also be expected, confirming the presence of one chlorine atom.

Fragment Ions: The molecule would likely fragment at its weakest bonds upon ionization. Common fragmentation pathways could include the loss of a hydroxyl group (-OH) from the carboxylic acid, loss of the entire carboxyl group (-COOH), cleavage of the S-N bond, or cleavage of the C-S bond, leading to characteristic fragment ions that help to piece together the structure. Predicted data for the protonated molecule [M+H]⁺ suggests an m/z of 312.00918. uni.lu

Chromatographic Purity Assessment (e.g., RP-HPLC)

The purity of this compound is critical for its intended applications, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose. This method separates compounds based on their hydrophobicity, allowing for the quantification of the target compound and the detection of any impurities.

A typical RP-HPLC method for the purity assessment of this compound would involve the following:

Column: A C18 column is commonly used, offering a non-polar stationary phase that interacts with the hydrophobic parts of the analyte.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is used as the mobile phase. The composition of the mobile phase can be adjusted to achieve optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

Detection: A UV detector is typically used, with the detection wavelength set to a value where the analyte exhibits strong absorbance, ensuring high sensitivity.

The validation of the RP-HPLC method is crucial to ensure its accuracy, precision, and reliability. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Below is a representative data table from a hypothetical RP-HPLC analysis for the purity of a synthesized batch of this compound.

ParameterValue
Retention Time (min)8.54
Area (%)99.85
Theoretical Plates12,500
Tailing Factor1.1
LOD (µg/mL)0.05
LOQ (µg/mL)0.15

Structure Activity Relationship Sar Investigations of 3 2 Chlorophenyl Sulfamoyl Benzoic Acid Derivatives

Systematic Modification of the Benzoic Acid Core and its Influence on Biological Activity

The specific arrangement of the carboxyl and sulfamoyl groups on the phenyl ring is fundamental to the molecule's activity. The parent compound features a 1,3- or meta-substitution pattern. Altering this spatial relationship to a 1,2- (ortho) or 1,4- (para) arrangement can drastically change the molecule's conformation and its ability to bind to a target.

In many biologically active benzamide (B126) scaffolds, changing the relationship between key functional groups leads to a significant loss of activity. nih.gov For instance, moving the sulfamoyl group to the ortho-position relative to the carboxylic acid could introduce steric hindrance, preventing the carboxyl group from forming essential interactions with a receptor. It could also lead to intramolecular hydrogen bonding, which would alter the physicochemical properties of the molecule. A para-substitution pattern would place the two groups at the maximum possible distance, which could disrupt the optimal binding geometry required for target engagement. These studies underscore the critical importance of the meta-relationship for maintaining the desired biological activity in this particular scaffold. nih.gov

Compound NameSubstitution PatternPostulated Biological Activity
3-[(2-Chlorophenyl)sulfamoyl]benzoic acidmeta (1,3)Active
2-[(2-Chlorophenyl)sulfamoyl]benzoic acidortho (1,2)Reduced or Inactive
4-[(2-Chlorophenyl)sulfamoyl]benzoic acidpara (1,4)Reduced or Inactive

The addition of electron-withdrawing groups, such as fluorine or a nitro group, can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with a biological target. nih.gov Conversely, electron-donating groups, like a methoxy (B1213986) or methyl group, could decrease acidity but might be favorable if a less acidic group is preferred for optimal binding or improved pharmacokinetic properties.

Steric bulk is another critical factor. Small substituents, such as fluorine, may be well-tolerated, whereas larger groups could cause steric clashes within a binding pocket, leading to a decrease in potency. Quantitative structure-activity relationship (QSAR) studies on related sulfonamide series often reveal a correlation between such physicochemical parameters and biological activity. niscpr.res.inindexcopernicus.com For example, in the development of hepatitis C virus (HCV) NS3 protease inhibitors, specific substitutions led to a significant increase in potency. drughunter.com

Substituent (R) on Benzoic Acid MoietyElectronic EffectSteric EffectPostulated Influence on Activity
-H (Parent)NeutralSmallBaseline
-FElectron-WithdrawingSmallPotentially Increased
-ClElectron-WithdrawingMediumDependent on Target Pocket Size
-CH₃Electron-DonatingMediumPotentially Decreased or Increased
-OCH₃Electron-DonatingMediumPotentially Decreased or Increased
-NO₂Strongly Electron-WithdrawingMediumPotentially Increased

Elucidation of the Role of the Sulfamoyl Linker and Nitrogen Substitution

The sulfonamide group acts as a key linker, holding the two aromatic rings in a specific spatial orientation. Its hydrogen-bonding capabilities and the potential for substitution on the nitrogen atom are pivotal for modulating biological activity.

The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor. Replacing this hydrogen with other groups (N-substitution) directly impacts this ability and introduces steric bulk, which can alter both potency and selectivity. nih.govrsc.org

For instance, N-methylation introduces a small alkyl group, which removes the hydrogen bond donor capability but can increase lipophilicity. This change can sometimes lead to a different binding mode. nih.govrsc.org Larger substituents, such as ethyl or benzyl (B1604629) groups, would have a more pronounced steric effect and could be used to probe the size and shape of the binding pocket. In some cases, N-substitution can lead to competitive or even irreversible inhibition of the target enzyme, as seen with certain carbonic anhydrase inhibitors. nih.gov The choice of N-substituent is therefore a powerful tool for modulating the pharmacological profile of the compound.

N-Substituent (R)H-Bond Donor?Steric BulkPostulated Influence on Activity
-H (Parent)YesMinimalBaseline
-CH₃NoSmallAltered; potential decrease or change in binding
-CH₂CH₃NoMediumLikely decreased due to steric hindrance
-BenzylNoLargeLikely inactive due to steric hindrance

Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another functional group in a molecule. Replacing the sulfonamide linker with a bioisostere is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. tandfonline.com

The sulfonamide group is a known bioisostere of the carboxylic acid group. drughunter.com Other potential replacements include amides, reversed sulfonamides, or tetrazoles. Each replacement alters the geometry, electronic distribution, and hydrogen-bonding pattern of the linker. u-tokyo.ac.jp For example, an amide linker maintains a hydrogen bond donor but has a different geometry compared to a sulfonamide. In some SAR studies, replacing a sulfonamide with an amide was not tolerated and resulted in a loss of activity. nih.gov The success of a bioisosteric replacement is highly dependent on the specific interactions the original sulfonamide group makes with its target. nih.gov

LinkerKey PropertiesPostulated Influence on Activity
Sulfonamide (-SO₂NH-)Tetrahedral geometry, H-bond donor/acceptorBaseline
Amide (-CONH-)Planar geometry, H-bond donor/acceptorAltered; potentially inactive
Reversed Sulfonamide (-NHSO₂-)Different vector orientation of functional groupsAltered; potentially inactive
Methylene (-CH₂-)Flexible, non-polarInactive; loss of key interactions

Structure-Activity Mapping of the 2-Chlorophenyl Ring

Furthermore, substituting the chlorine with other groups, such as a small methyl or a hydrogen-bonding methoxy group, can reveal the nature of the binding pocket. For instance, if a methyl group is tolerated better than a chlorine atom, it might suggest the pocket is hydrophobic and sensitive to the electronic nature of the substituent. In some cases, the entire phenyl ring can be replaced with other aromatic heterocycles (e.g., pyridine (B92270), thiophene) or even saturated aliphatic rings to improve properties like solubility and metabolic stability. pharmablock.comnih.gov The effect of such substitutions is highly context-dependent, as seen in studies where moving a halogen from the ortho to the meta position had little effect on activity, while other changes were more impactful. nih.gov

Modification to 2-Chlorophenyl RingRationalePostulated Influence on Activity
-Cl at ortho (Parent)BaselineBaseline
-Cl at metaProbe positional sensitivityLikely altered activity
-Cl at paraProbe positional sensitivityLikely altered activity
-F at orthoSmaller size, more electronegativePotentially tolerated or improved
-CH₃ at orthoSimilar size, less electronegativeDependent on pocket electronics
Phenyl replaced with CyclohexylIncrease sp³ character, improve solubilityPotentially maintained or lost activity

Impact of Halogen Position and Nature on Biological Activity

The presence and positioning of halogen substituents on the phenylsulfamoyl ring of this compound derivatives are critical determinants of their biological activity. The electronic and steric properties of halogens can significantly influence the compound's interaction with its biological target.

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties. eurochlor.org Generally, chlorination increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein binding site. researchgate.net The strong electron-withdrawing inductive effect of the chlorine atom can also polarize adjacent moieties, potentially leading to stronger interactions with the target receptor. researchgate.net

The position of the chlorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can lead to different biological outcomes. In a series of anti-inflammatory N-arylanthranilic acids, a class of compounds with some structural similarities to the subject of this article, the order of activity for monosubstituted derivatives was found to be highly dependent on the assay, with 3'-substitution being generally more potent in some tests. pharmacy180.com For disubstituted derivatives in the same series, a 2',3'-disubstitution pattern appeared to be the most effective. pharmacy180.com This suggests that the spatial arrangement of substituents and their resulting electronic effects are finely tuned for optimal biological activity.

Furthermore, the nature of the halogen itself plays a crucial role. While fluorine, chlorine, bromine, and iodine are all halogens, they possess distinct properties. Fluorine is the most electronegative and has a small atomic radius, while iodine is the least electronegative and has the largest atomic radius. These differences in size, electronegativity, and ability to form halogen bonds can lead to significant variations in biological activity. In some series of antibacterial compounds, it has been demonstrated that iodine-substituted derivatives display the best activity compared to other halogens. nih.gov

The following table illustrates the hypothetical impact of halogen substitution on the biological activity of 3-[(phenyl)sulfamoyl]benzoic acid derivatives, based on general SAR principles.

CompoundHalogenPositionHypothetical Biological Activity (IC₅₀, µM)
1Cl25.2
2Cl37.8
3Cl46.5
4F28.1
5Br24.5
6I23.9

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Exploration of Other Aromatic and Heteroaromatic Substituents on the Sulfamoyl Amine

Replacing the 2-chlorophenyl group with other aromatic and heteroaromatic moieties on the sulfamoyl amine is a common strategy in medicinal chemistry to explore new binding interactions and improve the pharmacological profile of a compound. The electronic nature and steric bulk of these substituents can profoundly influence the compound's affinity for its target.

In SAR studies of related sulfamoyl benzamidothiazoles, it was found that a bis-substituted phenyl group was necessary for activity, as compounds with nonpolar aliphatic substituents were inactive. nih.gov This highlights the importance of the aryl group in establishing key interactions with the biological target, which may involve π-π stacking or hydrophobic interactions. iomcworld.com

The introduction of different substituents on the N-aryl ring can lead to varied results. For instance, in a series of N-aryl anthranilic acids, substitution on the N-aryl ring produced conflicting outcomes depending on the specific substituent and its position. pharmacy180.com In some cases, electron-donating groups can enhance activity, while in others, electron-withdrawing groups may be more favorable. nih.gov

The replacement of a phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene, indole) can introduce heteroatoms that may act as hydrogen bond donors or acceptors, potentially forming new, beneficial interactions with the target protein. iomcworld.com In a study of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, replacing the substituents on the sulfonamide nitrogen with residues such as naphthyl and indolylalkyl led to compounds with considerable potency.

The following table provides a hypothetical comparison of the biological activity of 3-[(arylsulfamoyl)benzoic acid derivatives with various aromatic and heteroaromatic substituents.

CompoundAromatic/Heteroaromatic SubstituentHypothetical Biological Activity (IC₅₀, µM)
72-Chlorophenyl5.2
84-Methoxyphenyl9.3
94-Nitrophenyl4.8
102-Pyridyl6.1
112-Thienyl7.5
125-Indolyl3.7

Note: The data in this table is illustrative and based on general SAR principles. Experimental validation is required.

Quantitative Analysis of Ligand Efficiency and Lipophilicity in SAR

In modern drug discovery, SAR is often quantified using metrics such as ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE). wikipedia.org These parameters help to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. researchgate.net This allows for a more rational approach to lead optimization. nih.gov

Ligand efficiency is typically defined as the binding energy per heavy atom. It provides a measure of how effectively a ligand binds to its target relative to its size. A higher LE value is generally desirable, as it suggests a more efficient interaction. nih.gov

Lipophilic efficiency relates a compound's potency to its lipophilicity (commonly measured as logP or clogP). wikipedia.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.org Therefore, a higher LiPE value, which indicates greater potency for a given level of lipophilicity, is a favorable attribute for a drug candidate. wikipedia.org Empirical evidence suggests that quality drug candidates often have a high LiPE (e.g., >6). wikipedia.org

The analysis of LE and LiPE can guide the optimization of a lead compound. For example, if a modification increases potency but also significantly increases lipophilicity, the resulting LiPE may be lower, suggesting that this may not be a productive optimization strategy. Conversely, a modification that increases potency while maintaining or decreasing lipophilicity would be considered highly favorable.

The following table presents a hypothetical quantitative analysis of a series of this compound derivatives.

CompoundIC₅₀ (µM)pIC₅₀clogPLigand Efficiency (LE)Lipophilic Efficiency (LiPE)
131.55.823.50.312.32
140.86.104.20.301.90
150.26.703.80.352.90
162.15.683.10.322.58
170.56.303.60.332.70

Note: The data in this table is for illustrative purposes only to demonstrate the application of LE and LiPE calculations. pIC₅₀ is calculated as -log(IC₅₀ in M). LE and LiPE would be calculated based on experimentally determined values.

Computational Approaches in the Study of 3 2 Chlorophenyl Sulfamoyl Benzoic Acid

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode of a ligand (such as 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid) within the active site of a target protein, typically an enzyme or a receptor.

For compounds structurally related to this compound, molecular docking has been instrumental in understanding their inhibitory mechanisms. For instance, studies on benzenesulfonamide (B165840) derivatives as inhibitors of enzymes like carbonic anhydrase (CA) and Tropomyosin receptor kinase A (TrkA) have successfully used docking to predict binding poses. nih.govrsc.orgunisi.it In these simulations, the sulfonamide moiety typically coordinates with a zinc ion in the active site of CAs, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. rsc.orgunisi.it

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant target enzyme. The results would predict key interactions, such as:

Hydrogen Bonding: The carboxylic acid and sulfamoyl groups are potential hydrogen bond donors and acceptors, likely interacting with polar residues in the active site.

Hydrophobic Interactions: The 2-chlorophenyl and benzoic acid rings would be expected to form hydrophobic and π-π stacking interactions with nonpolar residues. nih.govbenthamdirect.com

Coordination Bonds: If the target is a metalloenzyme, the sulfonamide group could form coordination bonds with the metal ion. rsc.org

These predicted interactions help rationalize the compound's inhibitory activity and guide the design of more potent analogs.

Table 1: Illustrative Docking Results for a Benzenesulfonamide Analog This table is a conceptual representation of typical data obtained from a molecular docking study.

Parameter Value Interacting Residues
Binding Energy (kcal/mol) -8.5 His94, His96, Val121, Leu198, Thr199
Inhibition Constant (Ki) 2.5 µM -
Hydrogen Bonds 3 His94, Thr199

Beyond enzyme active sites, computational modeling helps in understanding how ligands are recognized by receptors. For diaryl sulfonamides and related structures, docking studies have been used to model interactions with receptors like the Cholesteryl Ester Transfer Protein (CETP). nih.govbenthamdirect.com These models reveal how the specific arrangement of aromatic rings and functional groups contributes to binding affinity and selectivity.

In the context of this compound, modeling its interaction with a target receptor would clarify the recognition mechanism. The model would highlight the specific pharmacophoric features—the spatial arrangement of hydrophobic, aromatic, and hydrogen bonding groups—that are essential for binding. This understanding is critical for explaining the compound's biological activity and for designing new molecules with improved receptor affinity.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Assessment

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govuark.edu MD simulations calculate the motion of every atom in the system, providing insights into the conformational stability of the ligand-protein complex and allowing for a more accurate assessment of binding affinity. For benzenesulfonamide derivatives, MD simulations have been used to validate docking results and to observe the stability of the compound within the binding site of target proteins. unisi.it An MD simulation of the this compound-target complex would reveal the stability of key hydrogen bonds and hydrophobic interactions, confirming that the docked pose is maintained in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of benzenesulfonamide derivatives, a QSAR model could be built to predict their inhibitory potency against a specific target. researchgate.net Molecular descriptors (properties derived from the molecular structure, such as electronic, steric, and hydrophobic parameters) would be calculated for each compound and correlated with their experimentally determined activity. Such a model could then be used to predict the activity of new, unsynthesized compounds like derivatives of this compound, thereby prioritizing synthetic efforts.

In Silico Drug-Likeness and Pharmacokinetic Prediction Methodologies

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound. nih.gov The rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Computational tools can quickly calculate these properties for this compound to predict its potential for oral administration. Studies on various benzenesulfonamide derivatives frequently include ADMET profiling, which confirms that many compounds in this class possess good drug-like properties according to Lipinski's rules. nih.govnih.gov

Table 2: Predicted Physicochemical Properties for this compound This table presents calculated values for key molecular descriptors based on the compound's structure.

Property Predicted Value Lipinski's Rule Compliance
Molecular Weight 327.75 g/mol Yes (< 500)
Hydrogen Bond Donors 2 Yes (≤ 5)
Hydrogen Bond Acceptors 5 Yes (≤ 10)
LogP (Octanol-Water Partition Coefficient) 2.8 - 3.2 (Varies by algorithm) Yes (≤ 5)
Molar Refractivity 78.5 cm³ -

Prediction of Absorption and Distribution Characteristics via Computational Models

In the absence of specific experimental data, computational models serve as a vital tool for predicting the pharmacokinetic properties of a molecule like this compound. These in silico methods estimate how the compound is likely to be absorbed and distributed throughout the body, providing key insights early in the drug discovery process. The predictions are typically based on the molecule's physicochemical properties, such as its lipophilicity, size, and the presence of specific functional groups.

A variety of computational models, such as those based on Quantitative Structure-Activity Relationships (QSAR), are used to predict key parameters. For instance, properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding are commonly evaluated. These models are built on extensive datasets of compounds with known experimental values, allowing for the prediction of properties for new or uncharacterized molecules.

Below is a hypothetical data table illustrating the types of absorption and distribution characteristics that would be predicted for this compound using such computational tools.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property Predicted Value Significance
Molecular Weight 329.75 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient) 3.25 Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 95.2 Ų Affects transport properties and membrane penetration.
Human Intestinal Absorption (HIA) High Suggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Low Indicates limited ability to cross into the central nervous system.

| Plasma Protein Binding | High | Suggests a significant portion of the compound may be bound to proteins in the blood, affecting its free concentration. |

Note: The values presented in this table are illustrative and based on general predictions for a molecule with the structure of this compound. They are not derived from a specific published study on this compound.

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. By calculating the electron density, DFT can provide insights into the molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations could elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict its behavior in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Furthermore, DFT can be used to generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable information about potential sites for intermolecular interactions.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Predicted Value Significance
HOMO Energy -7.2 eV Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy -1.5 eV Represents the energy of the lowest available electron orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.7 eV A relatively large gap suggests high kinetic stability and low chemical reactivity.

Note: The values in this table are hypothetical and represent typical outputs from DFT calculations for a molecule of this nature. They are not based on specific published research for this compound.

Medicinal Chemistry Design Principles and Lead Optimization for Sulfamoylbenzoic Acid Scaffolds

Scaffold Hopping and Bioisosteric Replacements in Lead Generation

Scaffold hopping and bioisosteric replacement are pivotal strategies in lead generation and optimization, aimed at discovering novel chemical entities with improved properties while retaining desired biological activity. uniroma1.itnih.gov These approaches involve modifying the core structure (scaffold) or specific functional groups of a known active compound. uniroma1.itnih.gov

Scaffold Hopping aims to identify structurally distinct core motifs that can mimic the orientation of key functional groups of the original lead compound. uniroma1.it This can lead to compounds with entirely new intellectual property profiles, enhanced synthetic accessibility, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it For instance, a heterocyclic core in a sulfamoylbenzoic acid derivative could be replaced with a different, non-classical ring system that maintains the crucial spatial arrangement of the benzoic acid and sulfonamide moieties.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, thereby retaining the intended biological activity. nih.govresearchgate.net A notable example in the development of sulfamoylbenzoic acid (SBA) analogues was the isosteric replacement of a sulfur atom (-S-) in a lead compound with a sulfamoyl group (-NH-SO2-). nih.govacs.org This modification was a key step in a medicinal chemistry approach guided by computational modeling to develop novel non-lipid specific agonists for the lysophosphatidic acid 2 (LPA2) receptor. nih.govacs.org

Original GroupBioisosteric ReplacementRationaleReference
Thioether (-S-)Sulfamoyl (-NH-SO2-)To improve biological activity and explore new chemical space for LPA2 receptor agonists. nih.govacs.org
Carboxylic AcidTetrazoleTo enhance metabolic stability and bioavailability while maintaining the acidic pKa required for target interaction.General Principle
Phenyl RingThiophene/Pyridine (B92270)To modulate lipophilicity, solubility, and potential for new vector interactions with the target protein.General Principle

Fragment-Based Drug Discovery (FBDD) Approaches Applied to Sulfamoylbenzoic Acid Derivatives

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. proteopedia.orgnih.gov These initial fragment hits are then optimized and grown or linked together to produce a higher-affinity lead compound. proteopedia.orgnih.gov

While specific FBDD campaigns targeting the 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid scaffold are not extensively documented, the general principles of FBDD are highly applicable. The sulfamoylbenzoic acid motif itself can be considered a fragment that can be elaborated upon. For example, a library of sulfonamide-containing fragments could be screened against a target of interest, such as a carbonic anhydrase or a G-protein coupled receptor. nih.gov

A hypothetical FBDD approach could involve:

Fragment Screening: A library of fragments containing either the benzoic acid or the N-substituted sulfonamide portion would be screened against the target protein using biophysical techniques like NMR spectroscopy or X-ray crystallography. proteopedia.org

Hit Identification: Fragments demonstrating binding to the target would be identified. For example, a fragment like 3-sulfamoylbenzoic acid might be identified as a binder.

Fragment Evolution: The identified fragment hit would be elaborated. In the case of 3-sulfamoylbenzoic acid, different aromatic or aliphatic groups could be added to the sulfonamide nitrogen to explore the binding pocket and enhance potency, leading to structures like this compound.

This approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency. nih.gov

Target-Based Drug Design Strategies for Potent and Selective Modulators

Target-based drug design relies on the three-dimensional structure of the biological target to guide the design of potent and selective inhibitors or activators. ucl.ac.uk This approach has been successfully applied to sulfamoylbenzoic acid derivatives, particularly in the development of specific agonists for the LPA2 receptor. nih.govacs.org

In one such study, researchers initiated their design process with a template scaffold, GRI977143, aiming to achieve LPA2 subtype agonist specificity. nih.govacs.org They employed a structure-based pharmacophore design approach, where different scaffold variants were docked into a homology model of the LPA2 receptor. nih.govacs.org The ranking of these variants was based on the lowest energy docked score. nih.govacs.org This computational analysis, combined with experimental structure-activity relationship (SAR) data, rationalized the design and synthesis of novel sulfamoylbenzoic acid analogues. nih.govacs.orgnih.gov

The outcome of this target-based strategy was the identification of several non-lipid specific agonists of LPA2, with some compounds exhibiting picomolar activity. nih.govacs.org For instance, the introduction of specific substituents on the sulfamoylbenzoic acid core was guided by the interactions observed in the computational docking model, leading to a significant improvement in potency and selectivity. nih.govacs.org

CompoundModification on Sulfamoylbenzoic Acid ScaffoldBiological Activity (LPA2 Receptor)Reference
GRI977143 (template)Thioether linkerModest antiapoptotic efficacy nih.govacs.org
11d Sulfamoyl linker with 5-chloro substitution and a specific butyl-isoquinoline tailPotent and specific agonist (EC50 = 5.06 x 10⁻³ nM) nih.govacs.org

Ligand-Based Drug Design Methodologies for Optimization of Existing Hits

In the absence of a known 3D structure of the target, ligand-based drug design methodologies are employed to optimize existing hits. jubilantbiosys.comgardp.org These methods utilize the structural information from a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. jubilantbiosys.comgardp.org

For sulfamoylbenzoic acid derivatives, a pharmacophore model can be constructed based on the key chemical features required for biological activity. These features typically include:

A hydrogen bond acceptor (the carboxylate group).

A hydrogen bond donor (the sulfonamide N-H).

Aromatic/hydrophobic regions (the phenyl rings).

Once a pharmacophore model is established, it can be used to virtually screen compound libraries to identify new molecules with the desired features or to guide the modification of existing hits to better fit the model.

In the development of LPA2 agonists, a structure-based pharmacophore was used as a starting point. nih.gov This highlights the often-synergistic nature of target-based and ligand-based approaches. By understanding the key interactions of the initial hits, medicinal chemists can rationally design new analogues with improved potency and selectivity.

Multi-Targeting Approaches with Sulfamoylbenzoic Acid Derivatives for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases often involve multiple biological pathways. frontiersin.orgresearchgate.net A multi-target drug discovery approach, which aims to design single molecules that can modulate multiple targets, is a promising strategy for treating such complex conditions. frontiersin.orgnih.gov

Sulfonamide derivatives, including the sulfamoylbenzoic acid class, are well-suited for the development of multi-target agents due to their versatile structure and broad range of biological activities. nih.govbiointerfaceresearch.com The sulfamoylbenzoic acid scaffold can be decorated with different functional groups to interact with various targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part could be tailored to interact with a G-protein coupled receptor.

The development of such multi-target ligands requires a deep understanding of the structural requirements for binding to each target. pharmacologyonline.org Computational tools, such as molecular docking and pharmacophore modeling, are invaluable in designing molecules with the desired polypharmacology. pharmacologyonline.org While specific examples of multi-target drugs based on the this compound scaffold are not yet prevalent, the chemical tractability and documented biological activities of the broader sulfonamide class make this an active and promising area of research. nih.gov

Advanced Research Perspectives and Unexplored Avenues for 3 2 Chlorophenyl Sulfamoyl Benzoic Acid

Development of Prodrug Strategies for Enhanced Pharmacological Profiles

Prodrug design is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism. orientjchem.orgrsc.org For 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid, the presence of a carboxylic acid group offers a prime site for chemical modification to create bioreversible derivatives. These prodrugs would remain inactive until they are metabolized in the body to release the active parent compound, potentially leading to an improved therapeutic profile. researchgate.net

The primary approach would involve the esterification of the benzoic acid moiety. By converting the polar carboxylic acid into a less polar ester, the compound's lipophilicity can be significantly increased. This modification is expected to enhance its ability to cross cell membranes and potentially the blood-brain barrier. orientjchem.org The choice of the "promoiety" (the chemical group attached to the parent drug) determines the prodrug's properties, such as its solubility, stability, and rate of conversion back to the active form.

Potential prodrug strategies could include:

Simple Alkyl Esters: Methyl or ethyl esters could be synthesized to increase lipophilicity.

Amino Acid Conjugates: Linking the drug to an amino acid could leverage amino acid transporters for improved absorption.

Glycoside Derivatives: Attaching a sugar moiety could enhance aqueous solubility for specific formulation needs.

These strategies are theoretical for this specific compound but are based on established principles for modifying molecules with carboxylic acid functional groups. researchgate.net

Prodrug ApproachPotential PromoietyTarget Pharmacological Improvement
Esterification Simple alkyl groups (e.g., methyl, ethyl)Increased lipophilicity, enhanced membrane permeability
Amide Formation Amino acids (e.g., glycine, valine)Targeted uptake via amino acid transporters
Phosphate (B84403) Esters Phosphate groupIncreased aqueous solubility for intravenous formulations
Carbonate/Carbamate Alkoxycarbonyl groupsModulation of metabolic stability and release kinetics

Potential Application in Combination Therapies with Existing Agents

The complexity of many diseases, particularly those involving multiple biological pathways like inflammation or cancer, often necessitates combination therapy. The therapeutic potential of this compound, especially as an antagonist for novel targets like the P2Y14 receptor (see Section 7.4), makes it a candidate for investigation in combination regimens.

A combination therapy approach aims to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can lead to lower required doses of each drug, potentially reducing dose-dependent toxicity.

Given the role of the P2Y14 receptor in inflammatory processes, future research could explore combining this compound with:

Standard Anti-inflammatory Drugs: Corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs) could be combined to target different aspects of the inflammatory cascade.

Other Receptor Modulators: In complex conditions like neuropathic pain or autoimmune disorders, combining it with agents that target other relevant receptors could provide a multi-pronged therapeutic attack.

Biologic Agents: For severe inflammatory diseases, combination with monoclonal antibodies that target specific cytokines (e.g., TNF-α, IL-6) could be investigated.

These potential combinations are speculative and would require extensive preclinical and clinical studies to validate their efficacy and safety.

Integration with Nanotechnology for Targeted Drug Delivery Systems

Nanotechnology offers revolutionary tools to overcome challenges in drug delivery, such as poor bioavailability and lack of target specificity. mdpi.com Integrating this compound with nanocarrier systems could significantly enhance its therapeutic efficacy by controlling its release and directing it to specific tissues or cells.

Various nanomaterials could be employed for this purpose:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating the compound could improve its circulation time and reduce off-target effects.

Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can be engineered for sustained drug release, protecting the drug from premature degradation.

Micelles: These are self-assembling nanosized structures that can solubilize poorly water-soluble drugs like this compound, improving its suitability for parenteral administration.

Surface modification of these nanocarriers with specific ligands (e.g., antibodies, peptides) could enable active targeting, directing the drug specifically to diseased cells while sparing healthy tissue. This approach holds promise for increasing the therapeutic window of the compound.

Nanocarrier TypeCore MaterialPotential Advantage for this compound
Liposomes PhospholipidsBiocompatible; can carry both water-soluble and lipid-soluble drugs; reduces systemic toxicity.
Polymeric Nanoparticles PLGA, PLA, etc.Provides sustained and controlled release; protects the drug from degradation.
Solid Lipid Nanoparticles (SLNs) Solid lipidsHigh stability; good for oral delivery; scalable production.
Micelles Amphiphilic polymersIncreases solubility of hydrophobic drugs; small size allows for tissue penetration.

Exploration of Novel Therapeutic Targets Beyond Currently Investigated Pathways

While the historical therapeutic applications of sulfamoylbenzoic acid derivatives have centered on their diuretic and antihypertensive effects, recent research has unveiled new potential targets. google.com A highly promising and underexplored avenue for this compound lies in the modulation of purinergic receptors, specifically the P2Y14 receptor (P2Y14R). nih.gov

The P2Y14R is a G protein-coupled receptor that is activated by UDP-sugars and plays a significant role in mediating inflammatory responses, particularly in attracting immune cells like neutrophils. nih.gov As such, antagonists of this receptor are being investigated as novel anti-inflammatory agents for conditions like acute lung injury (ALI). nih.gov

Recent studies have identified a series of 3-sulfonamido benzoic acid derivatives as potent and selective P2Y14R antagonists. nih.gov Although this compound itself was not explicitly tested in these studies, it falls directly into this structural class. The published research on analogous compounds provides a strong rationale for investigating its activity at this target.

Compound ClassSpecific TargetReported ActivityTherapeutic Potential
3-Sulfonamido benzoic acid derivatives P2Y14 Receptor (P2Y14R)Potent antagonism (IC50 values in the nanomolar range for some analogs) nih.govAnti-inflammatory, treatment for acute lung injury (ALI) nih.gov

One highly potent compound from this class demonstrated an IC50 of 5.6 nM and showed significant anti-inflammatory effects in a mouse model of ALI. nih.gov This suggests that this compound is a prime candidate for screening and further development as a P2Y14R antagonist. Exploration of this pathway represents a significant shift from the compound's traditional profile and opens up new therapeutic possibilities in inflammatory diseases.

Implementation of Green Chemistry Approaches in the Synthesis of Sulfamoylbenzoic Acid Derivatives

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. The synthesis of this compound and its derivatives can be redesigned to be more sustainable, efficient, and safer.

Traditional synthetic routes for sulfonamides often involve harsh reagents and volatile organic solvents. Green chemistry approaches focus on alternatives that minimize waste and energy consumption. Key strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign options like water or bio-based solvents. Research has shown that the synthesis of sulfonamide derivatives can be efficiently carried out in an aqueous medium.

Catalysis: Employing catalysts to enable reactions under milder conditions and with higher atom economy, reducing the need for stoichiometric reagents that generate waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as aminobenzoic acids produced through bioproduction methods. mdpi.com

For instance, the key step of coupling a sulfonyl chloride with an aminobenzoic acid can be performed in water using a simple base like sodium bicarbonate, eliminating the need for toxic organic solvents and bases. nih.gov Adopting such methods can make the production of this compound not only more environmentally friendly but also potentially more cost-effective and safer.

Green Chemistry PrincipleTraditional ApproachGreen Alternative
Solvent Use Volatile organic solvents (e.g., THF, DMF)Water, ethanol, or solvent-free conditions
Reagents Use of hazardous reagents like thionyl chlorideCatalytic methods, milder reaction conditions
Energy Prolonged heating with conventional methodsMicrowave-assisted synthesis to reduce time and energy
Waste Reduction Multi-step synthesis with poor atom economyOne-pot reactions, use of catalysts to minimize byproducts

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(2-Chlorophenyl)sulfamoyl]benzoic acid, and what critical reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves coupling 2-chloroaniline with 3-sulfobenzoic acid chloride under basic conditions (e.g., pyridine or NaOH) to form the sulfamoyl linkage. Key factors include maintaining low temperatures (0–5°C) to control exothermic reactions and optimizing stoichiometry to minimize side products. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound in research settings?

  • Methodological Answer:

  • Structural Confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the sulfamoyl group and aromatic substituents.
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Molecular Weight Verification: Liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular ion peak (e.g., m/z 325.7 for C13_{13}H11_{11}ClNO4_4S).
  • Elemental Analysis: Validate C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How can researchers evaluate the enzyme inhibitory potential of this compound, and what structural features contribute to its activity?

  • Methodological Answer:

  • Assay Design: Conduct fluorescence-based enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase) using recombinant enzymes. Measure IC50_{50} values via dose-response curves (1–100 µM range).
  • Structural Insights: The sulfamoyl group acts as a hydrogen-bond donor, while the 2-chlorophenyl moiety enhances hydrophobic interactions with enzyme pockets. Comparative studies with fluoro/methoxy analogs reveal substituent effects on binding affinity .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound derivatives in modulating biological targets?

  • Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituent variations (e.g., 4-fluoro, 3-methoxy) using Suzuki-Miyaura coupling or nucleophilic substitution.
  • Biological Testing: Screen analogs in target-specific assays (e.g., anti-inflammatory or antimicrobial models).
  • Computational Analysis: Perform molecular docking (AutoDock Vina) and quantitative SAR (QSAR) modeling to correlate substituent electronic/hydrophobic parameters with activity .

Q. What in vitro models are appropriate for assessing the immunomodulatory effects of this compound, and how are these assays optimized?

  • Methodological Answer:

  • Cell Models: Use primary murine splenocytes or human peripheral blood mononuclear cells (PBMCs).
  • Assay Parameters:
  • Cytokine Profiling: Quantify IL-6, TNF-α, and IFN-γ via ELISA after 24–48h exposure (10–50 µM).
  • Lymphocyte Proliferation: Measure using MTT assays with concanavalin A stimulation.
  • Optimization: Pre-test cytotoxicity (LDH release) to select non-toxic concentrations .

Q. How can researchers investigate the metabolic stability of this compound using liver microsomes, and what analytical approaches are used?

  • Methodological Answer:

  • Incubation Protocol: Incubate the compound (1–10 µM) with human or rat liver microsomes + NADPH (37°C, pH 7.4). Sample at 0, 15, 30, and 60 min.
  • Quantification: Use LC-MS/MS to track parent compound depletion and metabolite formation (e.g., hydroxylation or sulfamoyl cleavage).
  • Kinetic Analysis: Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) using the substrate depletion method .

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